4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile
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Overview
Description
4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a piperidine ring, and a benzonitrile moiety
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , indicating their significant role in interacting with biological targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological activities and pharmacological applications .
Pharmacokinetics
The limitations associated with antimicrobial agents, which could potentially include this compound, are toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .
Result of Action
Piperidine derivatives have been found to exhibit various pharmacological activities .
Action Environment
The design and development of new drugs with potential antimicrobial activity, which could potentially include this compound, are needed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzo[b][1,4]thiazine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzenethiol and a carbonyl compound.
Introduction of the piperidine moiety: This step involves the acylation of the benzo[b][1,4]thiazine core with piperidine-1-carbonyl chloride under basic conditions.
Benzonitrile formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and nitrile positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Pyridines: These compounds share the fluorine atom and aromatic ring structure but differ in their overall framework and functional groups.
Piperidine Derivatives: These compounds share the piperidine ring but may have different substituents and overall structures.
Uniqueness
4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile is a complex organic compound belonging to the benzothiazine class. Its unique structural features, including a fluorine atom and a piperidine moiety, suggest potential for diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
Key Structural Features:
- Benzothiazine Core : Known for various pharmacological properties.
- Piperidine Ring : Often associated with enhanced bioactivity.
- Fluorine Substitution : Contributes to lipophilicity and potential receptor binding affinity.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the piperidine moiety and fluorine atom may enhance its binding affinity, influencing various cellular processes and signaling pathways.
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activities. For example, derivatives have demonstrated effective inhibition against various pathogens at minimal inhibitory concentrations (MICs) ranging from 50 μg/mL to 200 μg/mL .
Antitumor Activity
Studies have highlighted the potential of benzothiazine derivatives in cancer therapy. Some compounds have shown selective cytotoxicity against cancer cell lines, with IC50 values indicating potent antitumor effects. The mechanisms often involve apoptosis induction and cell cycle arrest in cancer cells .
Anti-inflammatory Properties
The compound's structural characteristics suggest it may exhibit anti-inflammatory activity. Research has indicated that related benzothiazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties of benzothiazine derivatives.
- Findings : Compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with some showing antifungal effects as well.
- : The presence of specific functional groups enhances antimicrobial efficacy.
-
Antitumor Activity Assessment :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Findings : Certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells.
- : The structural features contribute to selective cytotoxicity.
-
Anti-inflammatory Mechanisms :
- Objective : To investigate the anti-inflammatory effects in vitro.
- Findings : Compounds reduced levels of inflammatory markers in stimulated macrophages.
- : Suggests potential for therapeutic use in treating inflammatory conditions.
Comparative Analysis
The following table summarizes key biological activities of this compound compared to similar compounds:
Compound Name | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |
---|---|---|---|
Target Compound | Moderate (MIC ~50 μg/mL) | High (IC50 ~5 μM) | Significant reduction in cytokines |
Similar Compound A | High (MIC ~25 μg/mL) | Moderate (IC50 ~10 μM) | Mild |
Similar Compound B | Low (MIC ~100 μg/mL) | High (IC50 ~3 μM) | Significant |
Properties
IUPAC Name |
4-[6-fluoro-1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-16-6-9-19-18(12-16)25(17-7-4-15(13-23)5-8-17)14-20(29(19,27)28)21(26)24-10-2-1-3-11-24/h4-9,12,14H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUMFYAVYAJWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.